“4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile” is a chemical compound with the molecular formula C12H7N3S . It is used in proteomics research .
A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
The molecular weight of “4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile” is 225.27 Da . The average mass is 225.269 Da and the monoisotopic mass is 225.036072 Da .
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
The physical form of “4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile” is solid .
This compound falls under the category of heterocyclic compounds, specifically within the class of imidazo-thiazole derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The presence of both imidazole and thiazole rings contributes to the unique chemical properties and biological activities of this compound.
The synthesis of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile can be achieved through several methods, with one notable approach being the one-pot synthesis involving a Groebke–Blackburn–Bienaymé reaction. This method typically utilizes readily available starting materials such as 2-aminothiazole and isocyanides.
This method has been reported to yield satisfactory amounts of the desired product with good purity levels, demonstrating its efficiency in synthesizing imidazo-thiazole derivatives .
The molecular structure of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile features:
The arrangement of these groups influences the compound's reactivity and interaction with biological targets .
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile can participate in various chemical reactions:
These reactions are often facilitated by altering reaction conditions such as temperature, solvent, and concentration .
The mechanism of action for 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is primarily attributed to its ability to interact with biological macromolecules:
Research suggests that these interactions can lead to significant biological effects, including antimicrobial and anticancer activities .
Characterization techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are commonly employed to confirm the structure:
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile has several scientific applications:
The ongoing research into this compound highlights its versatility and potential impact on drug discovery efforts .
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile represents a structurally complex heterocyclic compound characterized by a fused bicyclic core linked to a benzonitrile moiety. The imidazo[2,1-b]thiazole system consists of a five-membered ring structure that amalgamates imidazole and thiazole heterocycles, sharing a bond between the thiazole's second carbon and the imidazole's first nitrogen. This fusion creates a planar, electron-rich aromatic system with significant dipole moments (approximately 4.5 Debye) that profoundly influences its molecular recognition properties and intermolecular interactions. The molecular scaffold exhibits considerable π-electron delocalization across the fused rings, conferring notable chemical stability and distinctive spectroscopic signatures [1] [5].
In the specific case of 4-imidazo[2,1-b]thiazol-6-yl-benzonitrile (CAS Registry Number: 118001-67-5), the benzonitrile substituent attaches at the sixth position of the imidazo[2,1-b]thiazole ring system. This connection creates a conjugated system extending from the heterocycle to the cyano group, evidenced by ultraviolet absorption maxima typically observed between 280-320 nm. The compound follows the molecular formula C₁₂H₇N₃S, corresponding to a molecular mass of 225.27 grams per mole. Canonical SMILES representation depicts the structure as "C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2", while the International Chemical Identifier key (InChIKey) is IMHNMHBXEGRBRX-UHFFFAOYSA-N, providing unique structural descriptors essential for chemical database retrieval and computational modeling [1] [3] [5].
Table 1: Fundamental Molecular Properties of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile
Property | Value |
---|---|
Systematic IUPAC Name | 4-(imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile |
CAS Registry Number | 118001-67-5 |
Molecular Formula | C₁₂H₇N₃S |
Molecular Weight | 225.27 g/mol |
XLogP3 (Predicted) | 3.2 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 65.1 Ų |
Canonical SMILES | N#CC1=CC=C(C2=CN3C=CSC3=N2)C=C1 |
The benzonitrile group (–C₆H₄CN) in 4-imidazo[2,1-b]thiazol-6-yl-benzonitrile profoundly expands the compound's chemical and pharmacological profile beyond that of the parent heterocycle. Functionally, this substituent serves dual roles: as a sterically constrained aromatic spacer and as a hydrogen-bond accepting pharmacophore. The linear nitrile group (–C≡N) possesses a substantial dipole moment (approximately 3.5-4.0 Debye) capable of forming directional interactions with biological targets through dipole-dipole contacts and weak hydrogen bonds, significantly influencing binding affinity and specificity. The benzonitrile's electron-withdrawing character modulates the electron density across the entire molecular framework, reducing the heterocycle's highest occupied molecular orbital energy by approximately 1.5-2.0 electron volts compared to phenyl-substituted analogs, thereby altering redox behavior and photochemical properties [3] [7].
Synthetically, the para-substituted benzonitrile group enhances molecular stability under acidic conditions and provides a versatile chemical handle for further derivatization. The cyano group can undergo transformations to amidines, tetrazoles, carboxylic acids, or serve as an ortho-directing group in metal-catalyzed cross-coupling reactions. This versatility is exemplified in medicinal chemistry campaigns where 4-imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives serve as precursors to compounds with enhanced target affinity. Research demonstrates that the benzonitrile-attached derivatives exhibit significantly improved antiproliferative activity against cancer cell lines compared to non-cyano analogs. For instance, in microtubule-targeting conjugates, the presence of the benzonitrile moiety correlates with submicromolar half-maximal inhibitory concentration values (0.5-2.0 micromolar) in lung (A549) and cervical (HeLa) cancer models, representing up to 20-fold potency enhancements over simpler aryl substituents [2] [7] [8].
Table 2: Biological Activities of Select Benzonitrile-Containing Imidazo[2,1-b]thiazole Derivatives
Derivative Structure | Target System | Key Activity Metric |
---|---|---|
Imidazo[2,1-b]thiazole-Benzimidazole Conjugates | Microtubule Assembly | Tubulin Polymerization IC₅₀: 1.68 μM |
Imidazo[2,1-b]thiazole-Coupled Noscapinoids | Pancreatic Cancer (MIA PaCa-2) | Cell Cycle Arrest (G2/M Phase) |
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile | Kinase Inhibition | Transforming Growth Factor-beta Receptor Inhibition |
The scientific exploration of thiazole-based heterocycles originated in the late 19th century with Hantzsch's seminal synthesis of thiazoles from α-halo ketones and thioamides (1889). This foundation enabled the development of imidazo[2,1-b]thiazoles as a distinct heterocyclic class in the mid-20th century, recognized for their exceptional stability and diverse biological activities. The discovery of levamisole (an imidazo[2,1-b]thiazole derivative) as an immunomodulatory anthelmintic in 1966 marked a pivotal milestone, stimulating intensive research into this heterocyclic system's medicinal potential. Throughout the 1970s-1980s, synthetic methodologies evolved from classical condensation reactions to transition-metal-catalyzed approaches, enabling access to previously inaccessible substitution patterns [8] [9].
The strategic incorporation of benzonitrile into imidazo[2,1-b]thiazole systems emerged as a significant advancement in medicinal chemistry during the 1990s. Researchers recognized that the benzonitrile moiety could enhance blood-brain barrier penetration and metabolic stability compared to carboxylic acid-containing analogs. This period witnessed the development of efficient synthetic routes to 4-imidazo[2,1-b]thiazol-6-yl-benzonitrile, including palladium-catalyzed Suzuki-Miyaura couplings between 6-haloimidazo[2,1-b]thiazoles and 4-cyanophenylboronic acids, and Groebke–Blackburn–Bienaymé multicomponent reactions employing 2-aminothiazoles, aldehydes, and isocyanides. The latter approach proved particularly valuable for generating structural diversity around the core scaffold [7] [8].
Contemporary research focuses on sophisticated conjugates where 4-imidazo[2,1-b]thiazol-6-yl-benzonitrile serves as a privileged structural motif. Notable examples include microtubule-targeting agents like imidazo[2,1-b]thiazole-benzimidazole conjugates that inhibit tubulin polymerization with half-maximal inhibitory concentration values of 1.68 micromolar and induce G2/M cell cycle arrest. Additionally, imidazothiazole-coupled noscapinoids demonstrate potent cytotoxicity against pancreatic cancer cells through tubulin binding mechanisms. These advances underscore the evolution of thiazole-based heterocycles from simple antimicrobials to targeted anticancer agents, with the benzonitrile-substituted derivatives representing a pharmacologically significant subclass [2] [8].
Table 3: Historical Development of Imidazo[2,1-b]thiazole Derivatives
Time Period | Key Advancement | Significance |
---|---|---|
1889 | Hantzsch Thiazole Synthesis | Established foundational chemistry for thiazole ring formation |
1966 | Levamisole Discovery | Validated imidazo[2,1-b]thiazole as bioactive scaffold |
1980s | Transition Metal-Catalyzed Cross-Coupling Applications | Enabled C6-aryl functionalization |
1990s | Benzonitrile Derivatives Development | Enhanced pharmacokinetic and target interaction profiles |
2010s-Present | Targeted Conjugates (e.g., Noscapinoids, Benzimidazoles) | Achieved submicromolar anticancer potencies |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9